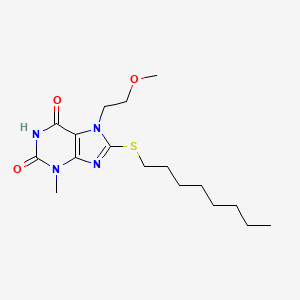![molecular formula C17H11Cl2N3O4 B11523587 [(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11523587.png)
[(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid. What sets 2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H11Cl2N3O4 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-9-5-6-10(12(19)7-9)16(25)21-20-15-11-3-1-2-4-13(11)22(17(15)26)8-14(23)24/h1-7,26H,8H2,(H,23,24) |
InChI Key |
PCTJZTPAYINKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11523511.png)
![(2Z,5Z)-5-benzylidene-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11523524.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11523532.png)
![N-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11523535.png)

![2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11523552.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11523556.png)
![N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11523565.png)
![N-[2-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11523567.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(heptyloxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11523572.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11523578.png)


![N-(4-Bromophenyl)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11523598.png)
